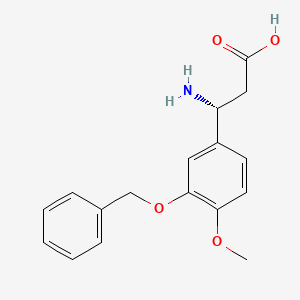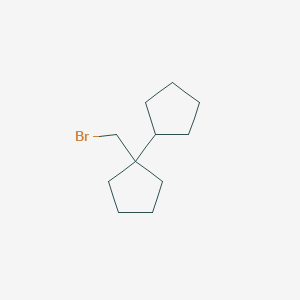![molecular formula C16H14O4S2 B15251676 diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate is a chemical compound with the molecular formula C16H14O4S2 and a molecular weight of 334.41 g/mol It is a derivative of thieno[2,3-f]benzothiophene, a heterocyclic compound containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate typically involves the condensation of thieno[2,3-f]benzothiophene with diethyl oxalate under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, ensuring consistency and quality. The use of continuous flow reactors and automated systems helps in maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to potential therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate
- Diethyl thieno[3,2-b]thiophene-2,5-dicarboxylate
- Diethyl thieno[3,4-b]thiophene-2,5-dicarboxylate
Uniqueness
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of advanced materials and potential therapeutic agents .
Properties
Molecular Formula |
C16H14O4S2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate |
InChI |
InChI=1S/C16H14O4S2/c1-3-19-15(17)11-9-5-7-22-14(9)12(16(18)20-4-2)10-6-8-21-13(10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
LSOMRCWCWJIMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CSC2=C(C3=C1SC=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)


![2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15251628.png)
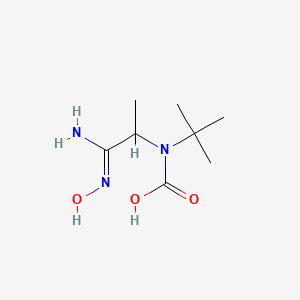
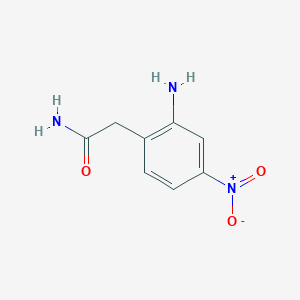
![5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one](/img/structure/B15251662.png)
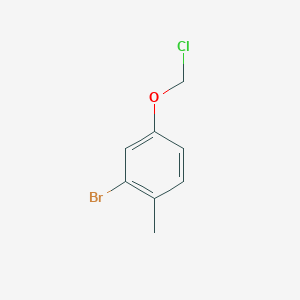
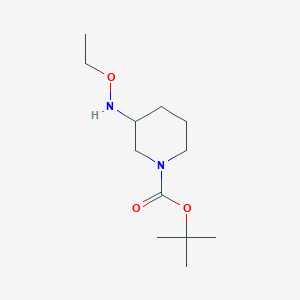
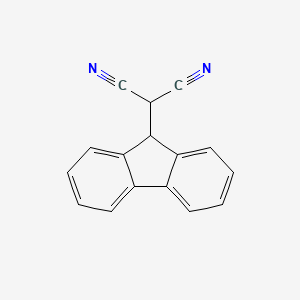
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
